(S)-Acide 2-amino-6-hydroxyhexanoïque

Vue d'ensemble

Description

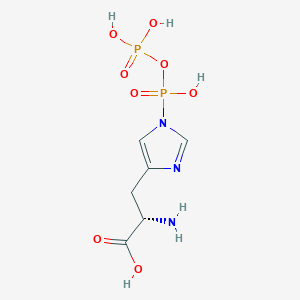

(S)-2-Amino-6-hydroxyhexanoic acid, also known as L-homoserine, is a non-proteinogenic amino acid that is used as a building block for the synthesis of various compounds. It is an important intermediate in the biosynthesis of threonine, an essential amino acid that cannot be synthesized by humans. L-homoserine is also used in the synthesis of various pharmaceuticals, agrochemicals, and biodegradable polymers.

Applications De Recherche Scientifique

Intermédiaire chiral pour les inhibiteurs de la vasopeptidase

(S)-L'acide 2-amino-6-hydroxyhexanoïque est utilisé comme intermédiaire chiral clé dans la synthèse des inhibiteurs de la vasopeptidase . Ces inhibiteurs sont importants dans le traitement des maladies cardiovasculaires car ils ciblent à la fois l'enzyme de conversion de l'angiotensine et l'endopeptidase neutre, ce qui réduit la pression artérielle et augmente la natriurèse.

Activités pharmacologiques des dérivés de la nicotine

Ce composé est étudié pour son rôle dans les activités pharmacologiques de la nicotine et de son dérivé bactérien, la 6-hydroxy-L-nicotine . La recherche se concentre sur l'impact du métabolite sur la mémoire, le stress oxydatif et l'activité du système cholinergique dans le cerveau.

Ciblage enzymatique

La 6-HYDROXY-L-NORLEUCINE a été identifiée comme une molécule cible pour l'enzyme L-asparaginase de la bactérie Erwinia chrysanthemi . Cette interaction est cruciale pour comprendre la spécificité du substrat de l'enzyme et ses applications thérapeutiques potentielles.

Métabolisme des acides aminés et métabolites secondaires

Le composé joue un rôle dans le métabolisme des acides aminés et est un précurseur dans la formation de molécules du métabolisme secondaire . Ceci est essentiel pour la synthèse des protéines et la production de diverses biomolécules dans l'organisme.

Amélioration de la fonction cognitive

Il existe un intérêt pour les avantages cognitifs potentiels associés à la 6-HYDROXY-L-NORLEUCINE en raison de sa similarité structurelle avec la nicotine, connue pour ses effets améliorant la cognition . Des études explorent sa capacité à améliorer l'attention, la mémoire et la fonction cognitive.

Recherche scientifique antarctique

Bien que non directement lié au composé lui-même, les méthodologies utilisées dans la recherche scientifique antarctique peuvent fournir des informations sur les conditions environnementales qui affectent la stabilité et l'application de composés sensibles comme l'acide (S)-2-amino-6-hydroxyhexanoïque . Comprendre ces conditions est essentiel pour l'utilisation du composé dans la recherche sur le terrain et les études écologiques.

Analyse Biochimique

Biochemical Properties

(S)-2-Amino-6-hydroxyhexanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme L-asparaginase, which is involved in the hydrolysis of asparagine to aspartic acid and ammonia. This interaction is crucial for understanding the enzyme’s mechanism and potential therapeutic applications .

Cellular Effects

The effects of (S)-2-Amino-6-hydroxyhexanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in amino acid metabolism and transport. This modulation can lead to changes in cellular growth and differentiation, making it a valuable tool in cell biology research .

Molecular Mechanism

For example, (S)-2-Amino-6-hydroxyhexanoic acid can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the strength and nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

Long-term studies have shown that (S)-2-Amino-6-hydroxyhexanoic acid can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cellular metabolism, gene expression, and cell signaling pathways, which can persist even after the compound is no longer present .

Dosage Effects in Animal Models

Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful. Therefore, careful dosage optimization is essential when using (S)-2-Amino-6-hydroxyhexanoic acid in animal studies to avoid adverse effects and achieve the desired therapeutic outcomes .

Metabolic Pathways

Additionally, (S)-2-Amino-6-hydroxyhexanoic acid can serve as a precursor for the synthesis of other biologically active compounds, further highlighting its importance in metabolic pathways .

Transport and Distribution

The interaction with binding proteins can also influence the compound’s stability and availability, further modulating its effects on cellular function .

Subcellular Localization

The localization of (S)-2-Amino-6-hydroxyhexanoic acid can also affect its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (S)-2-Amino-6-hydroxyhexanoic acid a useful starting material for synthesizing the 7,6-fused bicyclic lactam beta-turn mimic?

A1: (S)-2-Amino-6-hydroxyhexanoic acid possesses structural features that make it particularly well-suited for this synthesis []. First, the molecule contains both an amine and a carboxylic acid group, allowing it to form an amide bond with (S)-allylglycine and ultimately cyclize to create the lactam ring. Second, the strategically positioned hydroxyl group on the sixth carbon is crucial. The research describes oxidizing this hydroxyl group to an aldehyde, which then undergoes enamide synthesis and ultimately facilitates the formation of the bicyclic system [].

Q2: The research mentions the synthesis yields a single diastereomer. Why is this significant?

A2: Obtaining a single diastereomer is often crucial in medicinal chemistry and drug development. Diastereomers, unlike enantiomers, can have different biological activities. Synthesizing a single diastereomer ensures a homogenous product with predictable properties, which is essential for studying its potential as a beta-turn mimic [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)